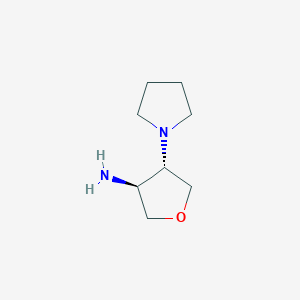
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is a chiral compound featuring a pyrrolidine ring fused to an oxolane ring with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the synthesis can proceed through ring-closing metathesis (RCM) followed by SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic methods for higher yields and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as peroxycarboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids like mCPBA are often used under mild conditions.
Reduction: LiAlH4 in anhydrous ether is a typical setup for reduction reactions.
Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific chiral properties.
Wirkmechanismus
The mechanism by which (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-hydroxy-4-methyloctanoic acid
Uniqueness
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine stands out due to its specific stereochemistry, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
MPUPFMVCVAXZKQ-HTQZYQBOSA-N |
Isomerische SMILES |
C1CCN(C1)[C@@H]2COC[C@H]2N |
Kanonische SMILES |
C1CCN(C1)C2COCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)


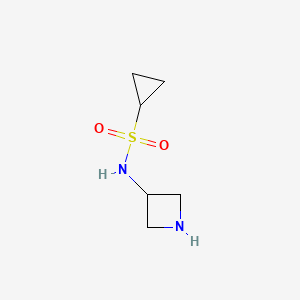

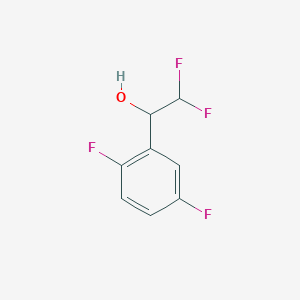
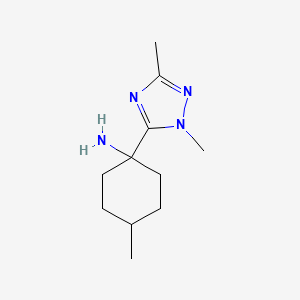
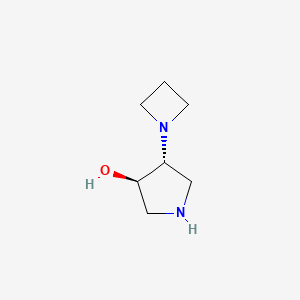
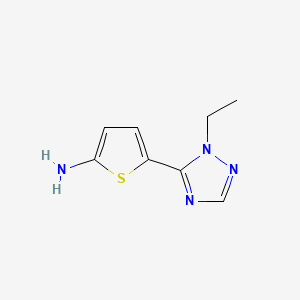

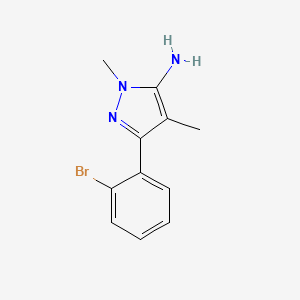
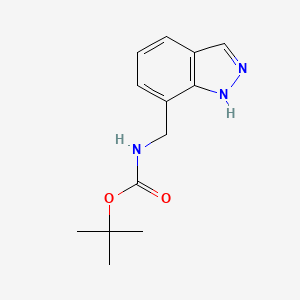
![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
